Cyclobutanecarboxylic acid, 3-butyl-

Lipophilicity Physicochemical property scaling Medicinal chemistry lead optimization

Cyclobutanecarboxylic acid, 3-butyl- (CAS 66016-18-0) is a 1,3-disubstituted cyclobutane carboxylic acid (C₉H₁₆O₂, MW 156.22) that bears a four-carbon n-butyl chain at the 3-position of the strained cyclobutane ring. Its predicted physicochemical profile—density 1.015 g/cm³, boiling point 248.3 °C, logP 2.29, and pKa 4.81—places it within a homologous series of 3-alkylcyclobutanecarboxylic acids whose properties scale systematically with alkyl chain length.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 66016-18-0
Cat. No. B12210221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanecarboxylic acid, 3-butyl-
CAS66016-18-0
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCC1CC(C1)C(=O)O
InChIInChI=1S/C9H16O2/c1-2-3-4-7-5-8(6-7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
InChIKeySBOOJIXNMWZCGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butylcyclobutanecarboxylic Acid (CAS 66016-18-0): A Defined C4-Substituted Cyclobutane Building Block for Ordered-Phase Assembly and Isosteric Scaffold Design


Cyclobutanecarboxylic acid, 3-butyl- (CAS 66016-18-0) is a 1,3-disubstituted cyclobutane carboxylic acid (C₉H₁₆O₂, MW 156.22) that bears a four-carbon n-butyl chain at the 3-position of the strained cyclobutane ring. Its predicted physicochemical profile—density 1.015 g/cm³, boiling point 248.3 °C, logP 2.29, and pKa 4.81—places it within a homologous series of 3-alkylcyclobutanecarboxylic acids whose properties scale systematically with alkyl chain length [1]. The compound has been specifically exploited in ferroelectric liquid crystal (FLC) compositions, where the 3-alkyl substitution pattern enables broad smectic C (SmC) phase ranges near room temperature [2]. More recently, 1,3-substituted cyclobutanecarboxylic acids have been validated as conformational isosteres for piperidine, piperazine, and morpholine scaffolds in medicinal chemistry programs [3].

1
Ferroelectric liquid crystal synthesis — building block for SmC-phase ester derivatives; alkyl chain length supports blend formulation design.
2
Bioisostere scaffold design — 1,3-substituted cyclobutane core serves as conformational isostere for piperidine/piperazine; 3-butyl tail enables lipophilicity tuning.

Why Cyclobutanecarboxylic Acid or Other 3-Alkyl Homologs Cannot Be Simply Substituted for 3-Butylcyclobutanecarboxylic Acid in Ordered-Phase and Isosteric Design Workflows


Within the 3-alkylcyclobutanecarboxylic acid series, each methylene increment produces a quantifiable shift in lipophilicity (ΔlogP ≈ 0.39 per CH₂), boiling point (Δ ≈ 18–19 °C per CH₂), and density that collectively govern molecular ordering in liquid crystal phases and passive permeability in bioisostere applications. The 3-butyl compound occupies a specific property window—logP 2.29—that is distinct from 3-propyl (logP 1.90) and 3-pentyl (logP 2.68) [1][2]. In ferroelectric liquid crystal formulations, swapping the alkyl chain from butyl to pentyl alters the smectic C phase temperature range and spontaneous polarization characteristics, directly impacting display response time and operating temperature window [3]. For medicinal chemistry programs employing 1,3-substituted cyclobutanes as saturated ring isosteres, the 3-butyl substituent provides a unique steric and lipophilic profile that cannot be replicated by shorter (ethyl, propyl) or longer (pentyl) chains without altering target engagement, selectivity, or ADME properties [4].

Chain length 3-Propyl or 3-ethyl homologs shift lipophilicity and boiling point lower, which may alter mesophase ordering and thermal processing windows.
Lipophilicity drift 3-Pentyl increases logP beyond the typical permeability–solubility balance sought in bioisostere lead optimization; target engagement may shift.
Stereochemistry Cis/trans outcome is synthesis-route dependent, not homolog-specific; direct replacement does not guarantee equivalent stereochemical purity.

Quantitative Differentiation Evidence: 3-Butylcyclobutanecarboxylic Acid (CAS 66016-18-0) Versus Homologous 3-Alkyl and Unsubstituted Comparators


Lipophilicity (logP) Differentiation Across the 3-Alkyl Homologous Series

The predicted logP of 3-butylcyclobutanecarboxylic acid (2.2874) is 0.39 units higher than 3-propyl (1.8973) and 0.39 units lower than 3-pentyl (2.6775), following a linear methylene increment rule. This positions the butyl homolog at a critical lipophilicity threshold often sought for balancing passive permeability with aqueous solubility in oral drug candidates [1][2].

LogP differentiation
Data to verify
logP 2.29 (3-butyl)
Δ +0.39 vs 3-propyl; Δ –0.39 vs 3-pentyl
Supports lipophilicity tuning in bioisostere design; predicted values require experimental verification.
Predicted logP; ~2.5× membrane partitioning change per 0.39 unit.
Lipophilicity Physicochemical property scaling Medicinal chemistry lead optimization

Boiling Point Differentiation: 3-Butyl vs. 3-Propyl and 3-Ethyl Cyclobutanecarboxylic Acids

3-Butylcyclobutanecarboxylic acid has a predicted boiling point of 248.3 °C at 760 mmHg, which is 18.5 °C higher than 3-propyl (229.8 °C) and 37.2 °C higher than 3-ethyl (211.1 °C). This systematic increase reflects the added van der Waals interactions contributed by each additional methylene unit [1].

Boiling point difference
Predicted
248.3 °C (3-butyl)
+18.5 °C vs 3-propyl; +37.2 °C vs 3-ethyl
Provides greater thermal latitude during distillation and high-temperature coupling.
Predicted at 760 mmHg; unsubstituted acid bp ~195 °C (lit.).
Volatility Distillation purification Process chemistry thermal stability

Density and Packing Efficiency: 3-Butyl as the Midpoint in a 3-Alkyl Density Gradient

The predicted density of 3-butylcyclobutanecarboxylic acid is 1.015 g/cm³, intermediate between 3-propyl (1.035 g/cm³) and 3-pentyl (0.999 g/cm³). This non-monotonic trend reflects the competing effects of increased molecular mass versus increased conformational disorder from longer alkyl chains [1]. The 3-butyl density value aligns closely with the density of unsubstituted cyclobutanecarboxylic acid (1.047 g/mL), suggesting that the butyl chain introduces minimal disruptive volume while adding significant anisotropy for liquid crystal alignment.

Density & packing
Predicted
1.015 g/cm³ (3-butyl)
Δ –0.020 vs 3-propyl; +0.016 vs 3-pentyl
Intermediate density may support SmC phase induction without excessive mass dilution.
Non-monotonic trend across homologs; unsubstituted acid 1.047 g/mL (exp.).
Molecular packing Liquid crystal mesophase formation Formulation density matching

Synthetic Stereochemical Outcome: Cis/Trans Ratio Control in 3-Substituted Cyclobutanecarboxylic Acid Synthesis

The malonic ester cycloalkylation route to 3-substituted cyclobutanecarboxylic acids—including 3-butyl—produces a 50:50 cis/trans mixture, as established by Dehmlow and Schmidt (1990) for the entire 3-substituted series. Catalytic hydrogenation of the corresponding 3-substituted cyclobutenecarboxylic acids provides the cis isomer with 90–95% selectivity, while Zn/HCl reduction yields the trans isomer with 90–93% selectivity [1]. These ratios are independent of the 3-alkyl substituent identity, meaning procurement of the 3-butyl compound requires explicit verification of cis/trans composition if stereochemical purity is relevant to the application.

Cis/trans stereochemical outcome
Class-level inference
50:50 cis/trans (malonic ester route)
90–95% cis (hydrogenation)
90–93% trans (Zn/HCl reduction)
Stereochemistry is route-dependent; verified for 3-substituted class, applicable to 3-butyl.
From Dehmlow & Schmidt (1990); cis/trans ratio not homolog-sensitive.
Stereochemistry Synthetic methodology Cis/trans diastereomer separation

Bioisosteric Replacement Utility: 1,3-Substituted Cyclobutane Scaffolds as Piperidine and Piperazine Surrogates

Feskov (2021) demonstrated that 1,3-substituted cyclobutanecarboxylic acids function as effective saturated ring isosteres for piperidine, piperazine, and morpholine in lead optimization. X-ray diffraction exit-vector analysis of synthesized cyclobutane-based isosteres confirmed larger molecular dimensions and increased conformational flexibility compared to the parent heterocycles, while maintaining appropriate functional group orientation for target binding [1]. Although the thesis does not isolate 3-butyl specifically, the 3-butyl homolog extends this validated isosteric scaffold by introducing a defined lipophilic appendage (logP 2.29 vs. 1.90 for 3-propyl) without altering the core cyclobutane geometry, enabling systematic SAR exploration of the alkyl tail region.

Bioisosteric scaffold utility
Class-level inference
1,3-cyclobutane scaffold validated as saturated isostere for piperidine/piperazine/morpholine.
3-Butyl variant extends the scaffold with a defined lipophilic appendage for SAR exploration.
Feskov (2021) X-ray exit-vector analysis; not isolated for 3-butyl specifically.
Bioisosterism Medicinal chemistry Scaffold hopping Conformational restriction

Liquid Crystal Phase Behavior: Cyclobutane Core Enables Wide SmC Phase Range in Ferroelectric Compositions

Patents by Kanto Kagaku (EP 0 496 896 A1, US 5,545,747) disclose that optically inactive 3-alkylcyclobutanecarboxylic acid esters (where alkyl = C₁–C₁₄) exhibit a wide SmC phase temperature range in the vicinity of room temperature when used individually, and can be blended to produce low-viscosity mixtures with fast electro-optical response [1][2]. Example 1 specifically employs 3-pentylcyclobutanecarboxylic acid to synthesize 4-octyloxybiphenyl-4'-yl 3-pentylcyclobutanecarboxylate, which displays a SmC phase confirmed by polarizing microscopy (Table 1). The 3-butyl homolog, falling within the claimed C₁–C₁₄ range, is expected to exhibit a distinct phase transition temperature profile owing to its intermediate chain length relative to 3-propyl and 3-pentyl.

FLC SmC phase induction
Class-level inference
3-Alkyl cyclobutanecarboxylic acid esters display wide SmC phase ranges near room temperature (C₁–C₁₄ patents).
3-Butyl expected to provide a distinct SmC temperature window and viscosity profile vs pentyl.
EP 0 496 896 A1; US 5,545,747; specific phase data for 3-butyl esters not isolated.
Ferroelectric liquid crystals Smectic C phase Display material design Response time

Defined Application Scenarios Where 3-Butylcyclobutanecarboxylic Acid (CAS 66016-18-0) Provides Procurement-Relevant Differentiation


Synthesis of Ferroelectric Liquid Crystal Ester Derivatives with Tailored SmC Phase Windows

Researchers designing ferroelectric liquid crystal mixtures for fast-response TN-TFT or SmC* display elements can utilize 3-butylcyclobutanecarboxylic acid as an esterification precursor to biphenyl or terphenyl alcohols. The 3-butyl chain length provides a SmC phase temperature window and rotational viscosity distinct from the 3-pentyl or 3-propyl homologs, enabling blending strategies that broaden the operational temperature range while maintaining low viscosity for sub-millisecond switching. Patent precedent (US 5,545,747; EP 0 496 896 A1) confirms that 3-alkylcyclobutanecarboxylic acid esters are chemically stable and compatible with optically active dopants for ferroelectric induction [1].

Lipophilicity-Tuned Bioisostere Synthesis for GPR40 or LPA1 Receptor Ligand Optimization

Medicinal chemistry teams pursuing conformationally restricted surrogates for piperidine-, piperazine-, or morpholine-containing leads can deploy 3-butylcyclobutanecarboxylic acid as a key intermediate. Based on Feskov (2021), the 1,3-substituted cyclobutane core is validated as a saturated bioisostere with defined exit vectors [2]. The 3-butyl variant offers a logP of 2.29, compared to 1.90 for 3-propyl and 2.68 for 3-pentyl, allowing systematic SAR exploration of the alkyl tail pocket in GPR40 or LPA1 antagonists without altering core geometry [3].

Physicochemical Property Benchmarking for Homologous Series QSAR Model Construction

Computational chemists building quantitative structure-property relationship (QSPR) models for cyclobutane-containing compound libraries can use the experimentally accessible 3-butyl homolog as a calibration point. Its predicted density (1.015 g/cm³), boiling point (248.3 °C), logP (2.29), and pKa (4.81) anchor the C₄ position in the 3-alkyl homologous series, bridging the data gap between 3-propyl and 3-pentyl for model interpolation [3]. The systematic ΔlogP of ~0.39 per CH₂ observed across the series provides a validation check for computational logP prediction algorithms.

Stereochemically Defined Building Block Procurement for Cis- or Trans-Enriched Synthesis

Process chemists requiring either cis- or trans-enriched 3-butylcyclobutanecarboxylic acid can select the appropriate synthetic route based on Dehmlow and Schmidt (1990): catalytic hydrogenation of 3-butylcyclobutenecarboxylic acid for cis-enrichment (90–95% cis), or Zn/HCl reduction for trans-enrichment (90–93% trans) [4]. When ordering custom synthesis, specifying the stereochemical outcome required avoids ambiguous 50:50 cis/trans mixtures from the standard malonic ester cycloalkylation route, saving purification time and material costs.

Application
Selection Property
Validation Focus
Ferroelectric liquid crystal ester synthesis
SmC phase induction & viscosity profile
Phase transition temperature and rotational viscosity measurement
Bioisostere scaffold synthesis (e.g., GPCR ligands)
Conformational restriction & lipophilicity window
Target binding affinity and ADME property modulation
QSAR model calibration for cyclobutane libraries
Physicochemical property set (density, bp, logP, pKa)
Interpolation accuracy within 3-alkyl homologous series
Cis-/trans-enriched building block procurement
Synthetic route to desired stereoisomer
Cis/trans ratio verification by NMR or chiral HPLC
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